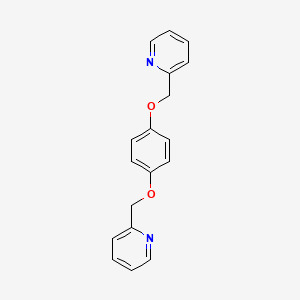

1,4-Bis(2-pyridylmethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(2-pyridylmethoxy)benzene is a chemical compound with the molecular formula C18H16N2O2. The phenylene ring in this compound is located on an inversion center, and the pyridyl ring makes a dihedral angle of 39.9° with the phenylene ring .

Synthesis Analysis

The synthesis of 1,4-Bis(2-pyridylmethoxy)benzene involves the reaction of p-benzenediol and 2-chloromethylpyridine hydrochloride under nitrogen atmosphere and alkaline condition . Near-infrared BODIPY photosensitizers with symmetrical 2,6-diiodo 3,5-distyryl 1,2-Bis(2-pyridylmethoxy)benzene were synthesized to study the singlet oxygen photosensitizing efficiency .Molecular Structure Analysis

In the molecular structure of 1,4-Bis(2-pyridylmethoxy)benzene, the phenylene ring is located on an inversion center. The pyridyl ring makes a dihedral angle of 39.9° with the phenylene ring . In the crystal, adjacent molecules are linked by intermolecular C—H…N hydrogen bonds, forming a linear chain along the a axis .科学的研究の応用

Electropolymerization and Conducting Polymers

- 1,4-Bis(2-pyridylmethoxy)benzene (BPB) and related compounds have been explored for electropolymerization, creating conducting polymers. BPB shows a low oxidation potential, making it suitable for polymerization in the presence of easily oxidized electrolytes. This results in conducting polymers with high electroactivity and low oxidation potentials, useful in various electronic applications (Larmat, Soloducho, Katritzky, & Reynolds, 1996).

Antioxidant Activity

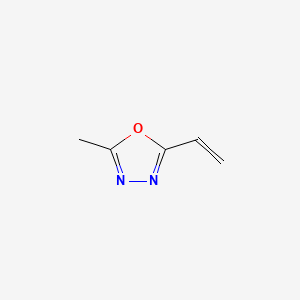

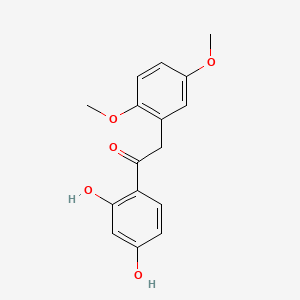

- Some derivatives of 1,4-bis(2-pyridylmethoxy)benzene have been synthesized and evaluated for antioxidant activity. These compounds show significant radical scavenging activity, suggesting potential use in fields requiring antioxidant properties (Lavanya, Padmavathi, & Padmaja, 2014).

Coordination Polymers and Supramolecular Architecture

- Coordination polymers formed from reactions between 1,4-bis(2-pyridylmethoxy)benzene and metal ions like AgCF3SO3 have been studied. These structures depend on the type of ligand and reaction stoichiometry, leading to diverse polymeric and macrocyclic structures. Such materials are significant in the field of materials science for their potential applications in catalysis, gas storage, and molecular recognition (Oh, Stern, & Mirkin, 2005).

Luminescent Properties and Supramolecular Networks

- Compounds based on 1,4-bis(2-pyridylmethoxy)benzene have been studied for their luminescent properties, exhibiting intense emissions in solid states. These properties, alongside their ability to form diverse supramolecular networks, make them candidates for materials in optical devices and sensors (Deng, Qi, Huo, Zhao, & Gao, 2011).

Protonation and Tuning Luminescence in Polymers

- The effects of protonation on structural and spectroscopic properties of 1,4-bis(2-pyridylmethoxy)benzene derivatives have been explored. Protonation can lead to significant changes in molecular structure and luminescence, suggesting applications in the tuning of optical properties for electronic devices (Monkman, Pålsson, Higgins, Wang, Bryce, Batsanov, & Howard, 2002).

Synthesis and Crystal Structures of Metal Complexes

- 1,4-Bis(2-pyridylmethoxy)benzene and its analogs have been used to synthesize various metal complexes, revealing a range of crystal structures. These studies provide insights into the assembly of metal-organic frameworks, potentially applicable in catalysis and molecular electronics (Hartshorn & Steel, 1998).

作用機序

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with skin, eyes, or clothing should be avoided. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

特性

IUPAC Name |

2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDQXOFFHAJOBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50781110 |

Source

|

| Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219872-35-2 |

Source

|

| Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)

![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)

![1-[2-(Ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B579750.png)

![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)